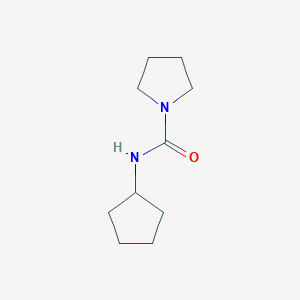
N-(2-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of N-(2-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and similar compounds involves multiple steps, including the reaction of amino-thieno pyridines with dimethylformamide/phosphoroxide chloride or amines, leading to various derivatives with antianaphylactic activity. This process demonstrates the compound's complex synthesis pathway, which can be tailored to produce specific derivatives with desired biological activities (Wagner et al., 1993).
Molecular Structure Analysis
The molecular structure of this compound is intricate, with specific functional groups contributing to its chemical behavior. Studies on similar compounds have utilized various analytical techniques, such as X-ray diffraction, to elucidate their molecular structures, providing insights into how these structures affect their chemical properties and biological activities. For instance, the crystal structure and density functional theory (DFT) studies reveal the physicochemical properties and the electrostatic potential of the compounds, offering a deep understanding of their reactivity and interactions with biological targets (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving this compound are diverse, ranging from acylation, sulfonylation to cyclization reactions. These reactions not only expand the chemical versatility of the compound but also modify its biological activity. For example, the electrophile-induced dearomatizing cyclization of N-alkenyl pyridinecarboxamides results in spirocyclic dihydropyridines, highlighting the compound's potential for creating structurally diverse and biologically active molecules (Senczyszyn et al., 2013).
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-14-6-1-2-8-17-14)13-5-3-9-19(12-13)24(21,22)15-7-4-10-23-15/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUIYDGKWUYCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4726407.png)
![ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate](/img/structure/B4726413.png)
![2-bromo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4726421.png)


![1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4726444.png)

![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4726468.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4726475.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B4726487.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726490.png)
![2-(2-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4726496.png)